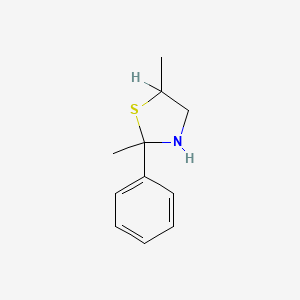

2,5-Dimethyl-2-phenylthiazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethyl-2-phenylthiazolidin ist eine heterocyclische organische Verbindung, die zur Familie der Thiazolidine gehört. Thiazolidine sind fünfgliedrige Ringe, die Schwefel- und Stickstoffatome enthalten. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in verschiedenen Bereichen eingesetzt, darunter die pharmazeutische Chemie und industrielle Anwendungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,5-Dimethyl-2-phenylthiazolidin erfolgt typischerweise durch Kondensation von aromatischen Aminen mit Schwefelkohlenstoff (CS₂) und Chloressigsäure unter basischen Bedingungen. Diese Reaktion bildet einen Thiazolidinring mit den gewünschten Substituenten . Ein weiteres Verfahren beinhaltet die Reaktion von 2-Brom-1-(2,5-dichlorthien-3-yl)ethanon mit Thioharnstoff und substituierten Thioamiden .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Thiazolidinderivate verwenden häufig Mehrkomponentenreaktionen, Klickreaktionen und Ansätze der grünen Chemie, um Selektivität, Reinheit, Produktausbeute und pharmakokinetische Aktivität zu verbessern . Diese Verfahren sind darauf ausgelegt, effizient und umweltfreundlich zu sein, wodurch sie für die großtechnische Produktion geeignet sind.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,5-Dimethyl-2-phenylthiazolidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können den Thiazolidinring in sein entsprechendes Thiazolidin-2-thion umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Kohlenstoffatomen neben den Schwefel- und Stickstoffatomen auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) für die Reduktion und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Thiazolidinring einführen können .

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-2-phenylthiazolidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2,5-Dimethyl-2-phenylthiazolidin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Die Verbindung kann als Antioxidans wirken und oxidativen Stress reduzieren, indem sie freie Radikale abräumt. Sie zeigt auch antimikrobielle Aktivität, indem sie die Integrität der Zellmembran von Mikroorganismen stört . Zusätzlich werden ihre entzündungshemmenden Wirkungen durch die Hemmung von pro-inflammatorischen Zytokinen vermittelt .

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-2-phenylthiazolidine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, reducing oxidative stress by scavenging free radicals. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazol: Eine heterocyclische Verbindung mit einem fünfgliedrigen Ring, der Schwefel- und Stickstoffatome enthält.

Thiazolidindion: Eine Klasse von Verbindungen, die zur Behandlung von Diabetes mellitus Typ 2 eingesetzt werden.

Thiazolidinon: Ein Derivat von Thiazolidin mit vielfältigen biologischen Aktivitäten.

Einzigartigkeit

2,5-Dimethyl-2-phenylthiazolidin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine breite Palette an Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung für Forschungs- und Industriezwecke .

Eigenschaften

CAS-Nummer |

116113-05-4 |

|---|---|

Molekularformel |

C11H15NS |

Molekulargewicht |

193.31 g/mol |

IUPAC-Name |

2,5-dimethyl-2-phenyl-1,3-thiazolidine |

InChI |

InChI=1S/C11H15NS/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 |

InChI-Schlüssel |

RSLPLPAWNQCJDC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNC(S1)(C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.